molecular formula C17H17N3O3 B11575654 ethyl 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-ylcarbamate

ethyl 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-ylcarbamate

Cat. No.: B11575654
M. Wt: 311.33 g/mol
InChI Key: RKVJZTAGYSHSBP-UHFFFAOYSA-N
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Description

N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE typically involves the condensation of anthranilic acid derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the quinazolinone ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, tetrahydroquinazolinones, and other derivatives with modified functional groups. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .

Scientific Research Applications

N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE include:

Uniqueness

What sets N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE apart is its unique combination of structural features and diverse biological activities. Its quinazolinone core, coupled with the ethoxyformamide group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)carbamate

InChI

InChI=1S/C17H17N3O3/c1-2-23-17(22)19-20-15(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16(20)21/h3-11,15,18H,2H2,1H3,(H,19,22)

InChI Key

RKVJZTAGYSHSBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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